Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate
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Overview
Description
Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate is a chemical compound with the molecular formula C12H15N2O2S and a molecular weight of 251.33 g/mol . It is a solid substance that is typically stored at room temperature . This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate involves several steps. One common synthetic route includes the reaction of 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylic acid with methanol in the presence of a catalyst . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the compound.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a pharmaceutical agent.
Medicine: It is explored for its potential therapeutic properties, including its role in drug development.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the application, it generally exerts its effects by binding to target proteins or enzymes, altering their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylic acid: This compound is a precursor in the synthesis of the methyl ester derivative.
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Biological Activity
Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate (CAS No: 2231673-05-3) is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
This compound exhibits biological activity through several mechanisms:
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of various protein kinases, which are crucial in cell signaling pathways. For instance, thienopyrimidine derivatives have been reported to selectively inhibit Leishmania N-myristoyltransferase (NMT), demonstrating a selectivity ratio greater than 660-fold compared to human NMTs .
- Antiproliferative Effects : Research indicates that compounds with similar structures can inhibit the growth of cancer cell lines by interfering with signaling pathways associated with cell proliferation and survival, particularly those involving the PI3K-Akt-mTOR pathway .
- Selectivity for Parasite Targets : The structural features of this compound allow it to target specific enzymes in parasites, making it a candidate for antileishmanial therapies .
Case Study 1: Antileishmanial Activity
A study focused on the thienopyrimidine class revealed that this compound exhibited modest activity against Leishmania donovani intracellular amastigotes. The compound's selectivity for parasite NMT over human enzymes suggests a promising therapeutic index for treating leishmaniasis .
Case Study 2: Cancer Cell Line Inhibition
In vitro studies demonstrated that derivatives of thienopyrimidine compounds could effectively inhibit the growth of various cancer cell lines. These studies highlighted the importance of structural modifications in enhancing selectivity and potency against specific kinases involved in oncogenic signaling pathways .
Summary of Biological Activities
Properties
IUPAC Name |
methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)8-5-7-10(17-8)9(11(15)16-4)14-6-13-7/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOCUDOTHRNTJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(S1)C(=NC=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.